m-PEG24-acid, or methoxy polyethylene glycol with a terminal carboxylic acid group, is a specialized compound used primarily in bioconjugation applications, particularly in the development of antibody-drug conjugates and other therapeutic agents. This compound features a linear polyethylene glycol chain that enhances solubility and biocompatibility. The presence of a carboxylic acid group allows for reactivity with primary amines, facilitating the formation of stable amide bonds, which are crucial in the synthesis of various bioconjugates.
m-PEG24-acid falls under the classification of polyethylene glycol derivatives, specifically as a PEG linker. Its structure includes a methoxy group and a terminal carboxylic acid, making it suitable for diverse applications in drug delivery systems and bioconjugation techniques.
The synthesis of m-PEG24-acid typically involves the reaction of methoxy polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The final product is usually purified by precipitation or chromatography to remove unreacted materials and by-products.
The molecular structure of m-PEG24-acid consists of a linear chain of 24 ethylene glycol units, terminated by a methoxy group on one end and a carboxylic acid on the other. The formula can be represented as:
This structure contributes to its hydrophilicity and ability to form stable conjugates with proteins or drugs.
m-PEG24-acid participates in several key reactions:
The reaction typically requires coupling agents such as N,N'-dicyclohexylcarbodiimide or N-hydroxysuccinimide to facilitate the formation of amides under mild conditions. This method is widely used in bioconjugation processes.
The mechanism of action for m-PEG24-acid in bioconjugation involves several steps:
This process improves solubility and reduces immunogenicity, making m-PEG24-acid an effective linker for therapeutic applications.
Relevant data indicate that m-PEG24-acid maintains stability across various pH levels, making it suitable for biological applications.
m-PEG24-acid has significant scientific uses, including:
Research indicates that compounds like m-PEG24-acid play crucial roles in improving the pharmacokinetics and therapeutic indices of drugs used in cancer therapy and other diseases .
Polyethylene glycol (PEG) linkers serve as molecular bridges that conjugate therapeutic agents (e.g., antibodies, small-molecule drugs) to targeting moieties or functional groups. m-PEG24-acid—a 24-unit PEG chain terminated with a carboxylic acid (─COOH)—enables precise bioconjugation through amide bond formation with primary amines (-NH₂) on proteins or other biomolecules. Its hydrophilic nature significantly enhances aqueous solubility (>100 mg/mL in DMSO or water) and prolongs systemic circulation by reducing nonspecific interactions and steric hindrance [1] [8]. Key physicochemical properties include:
Table 1: Properties of m-PEG24-acid
Property | Value |
---|---|
Molecular Formula | C₅₀H₁₀₀O₂₆ |
Molecular Weight | 1117.31 g/mol |
CAS Number | 2248203-61-2 / 125220-94-2 |
Terminal Functional Group | Carboxylic acid |
Water Solubility | >100 mg/mL |
Reactivity | EDC/NHS-mediated amide bonding |
The ─COOH group allows efficient coupling with lysine residues or N-termini of antibodies via carbodiimide chemistry (EDC/HATU), forming stable amide bonds critical for ADC homogeneity [1] [10]. Unlike shorter PEG chains (e.g., PEG12), the 24-unit length optimally balances hydrophilicity and spatial flexibility, reducing aggregation in hydrophobic payloads like monomethyl auristatin E (MMAE) [6] [8].
PROTACs (PROteolysis TArgeting Chimeras) require linkers to spatially connect E3 ligase ligands (e.g., VHL, CRBN) to target protein binders. m-PEG24-acid’s 96.5 Å chain length enables:
Table 2: Impact of PEG Length on PROTAC Efficacy
PEG Units | Degradation Efficiency (%) | Solubility (µM) | Ternary Complex Stability |
---|---|---|---|
PEG12 | 40% | 15 µM | Moderate |
PEG24 | >90% | >50 µM | High |
PEG36 | 85% | 60 µM | High (with increased size) |
Data from PROTAC-DB highlights m-PEG24-acid’s prevalence in degraders against challenging targets like STAT3 and BRD4, where rigidity or hydrophobicity limit conventional linkers [4] [9].
Antibody-drug conjugates (ADCs) demand precise control over drug-to-antibody ratio (DAR) and plasma stability. m-PEG24-acid outperforms hydrophobic linkers (e.g., alkyl chains) through:
Table 3: ADC Performance with Hydrophilic vs. Hydrophobic Linkers
Parameter | Hydrophobic Linker | m-PEG24-acid Linker |
---|---|---|
Plasma Stability (t₁/₂) | 48 hours | >72 hours |
Cathepsin B Cleavage | 60% efficiency | 95% efficiency |
Aggregation Propensity | High (15–25%) | Low (<5%) |
Max Achievable DAR | DAR 4 (stable) | DAR 6 (homogeneous) |
Branched m-PEG24-acid linkers with PEG₄ spacers further optimize DAR 6 ADCs by reducing steric hindrance during enzymatic cleavage—cytotoxicity improves 10-fold vs. "short" branched variants [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9